3-Aminodihydrofuran-2(3H)-one hydrobromide

Catalog No.
S662209
CAS No.
6305-38-0
M.F
C4H8BrNO2
M. Wt
182.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminodihydrofuran-2(3H)-one hydrobromide

CAS Number

6305-38-0

Product Name

3-Aminodihydrofuran-2(3H)-one hydrobromide

IUPAC Name

3-aminooxolan-2-one;hydrobromide

Molecular Formula

C4H8BrNO2

Molecular Weight

182.02 g/mol

InChI

InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H

InChI Key

MKLNTBLOABOJFZ-UHFFFAOYSA-N

SMILES

C1COC(=O)C1N.Br

Synonyms

2-Amino-g-butyrolactone hydrobromide

Canonical SMILES

C1COC(=O)C1[NH3+].[Br-]

The exact mass of the compound 3-Aminodihydrofuran-2(3H)-one hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminodihydrofuran-2(3H)-one hydrobromide (CAS 6305-38-0), commonly referred to as DL-homoserine lactone hydrobromide, is a highly stable, crystalline building block essential for the synthesis of N-acyl homoserine lactones (AHLs) and advanced peptidomimetics . Structurally comprising a gamma-butyrolactone ring with an alpha-amino group, the molecule provides a pre-cyclized homoserine scaffold that is critical for bioorganic synthesis [1]. The hydrobromide salt form is the industry standard due to its excellent solubility in both water and polar aprotic solvents, defined stoichiometry, and profound resistance to the spontaneous ring-opening or self-condensation reactions that plague the free base . It is predominantly procured by medicinal chemists and materials scientists to synthesize quorum sensing autoinducers, biosensor probes, and functionalized polymeric materials where the lactone ring serves as a robust reactive handle [2].

Substituting 3-aminodihydrofuran-2(3H)-one hydrobromide with its free base or open-chain homoserine analogs leads to immediate synthetic and storage failures [1]. The free base of homoserine lactone is highly unstable, rapidly undergoing intermolecular aminolysis to form diketopiperazines within hours at ambient temperature, making it commercially unviable for procurement [2]. Furthermore, attempting to use open-chain homoserine as a substitute requires a subsequent acid-catalyzed lactonization step after N-acylation, which frequently degrades sensitive acyl chains or fluorophores and significantly depresses overall yield [3]. The hydrobromide salt completely arrests self-condensation during storage while allowing rapid, controlled liberation of the amine in situ using mild bases like triethylamine or pyridine during Schotten-Baumann or EDC coupling workflows, ensuring high-fidelity conversion to target compounds [1].

Prevention of Spontaneous Dimerization and Shelf-Life Extension

The free base of 3-aminodihydrofuran-2(3H)-one is notoriously unstable, undergoing rapid self-condensation to form 3,6-bis(2-hydroxyethyl)-2,5-diketopiperazine at room temperature [1]. In contrast, the hydrobromide salt maintains structural integrity for over 24 months when stored at 4°C . This quantitative arrest of aminolysis is achieved by protonating the alpha-amino group, which entirely eliminates its nucleophilicity until intentionally liberated by a base during synthesis [1].

Evidence DimensionShelf-life and structural stability
Target Compound Data>24 months at 4°C (no detectable diketopiperazine formation)
Comparator Or BaselineFree base (<24 hours at 25°C before significant dimerization)
Quantified Difference>700-fold increase in stable shelf-life
ConditionsStandard laboratory storage (solid state)

Procurement of the free base is commercially unviable; the HBr salt is the only practical form for inventory and reproducible dosing.

Direct Conversion Efficiency in AHL Synthesis vs. Open-Chain Homoserine

Synthesizing N-acyl homoserine lactones (AHLs) using the pre-cyclized hydrobromide salt provides significantly higher yields compared to using open-chain homoserine [1]. When coupled with acid chlorides or activated carboxylic acids in the presence of triethylamine, the HBr salt directly yields the target AHLs in a single step (typically 80-95% yield) [2]. Conversely, using open-chain homoserine requires a secondary lactonization step under acidic conditions, which reduces overall yields to 40-50% and risks hydrolyzing sensitive functional groups on the acyl chain [1].

Evidence DimensionOverall yield of N-acylated lactones
Target Compound Data80-95% yield (one-pot coupling with HBr salt)
Comparator Or Baseline40-50% yield (two-step coupling and lactonization with open-chain homoserine)
Quantified Difference~40% absolute increase in target AHL yield
ConditionsSchotten-Baumann or EDC/NHS coupling in organic/aqueous mixtures

Using the pre-cyclized HBr salt eliminates a harsh synthetic step, saving time and preserving complex acyl or fluorophore appendages.

Purity and Synthetic Accessibility via Methionine Cleavage

The hydrobromide salt is the preferred commercial form because it is directly and efficiently generated from the reaction of methionine with bromoacetic acid [1]. This specific synthetic route allows 3-aminodihydrofuran-2(3H)-one hydrobromide to readily crystallize from the reaction mixture, consistently achieving >99% purity without the need for chromatographic purification [1]. Attempting to isolate the hydrochloride salt often requires secondary ion-exchange processes or less efficient cleavage reagents, leading to lower isolated purities or hygroscopic batches that complicate precise molar dosing .

Evidence DimensionAs-synthesized purity and isolation efficiency
Target Compound Data>99% purity (direct crystallization of HBr salt)
Comparator Or BaselineVariable purity / hygroscopic behavior (HCl salt alternatives)
Quantified DifferenceElimination of chromatographic purification steps and improved handling
ConditionsDemethylation/cyclization of methionine

Ensures buyers receive a highly pure, non-hygroscopic, and free-flowing powder that performs reproducibly in sensitive biological assays.

Synthesis of Quorum Sensing Autoinducers

The standard precursor for generating natural and synthetic N-acyl homoserine lactones (AHLs) via EDC or Schotten-Baumann coupling to study or modulate bacterial communication pathways in Gram-negative bacteria[1].

Development of Polymeric Biomaterials

Used as a reactive building block to functionalize polyglycidols or thiolactone-based polymers, where the lactone ring serves as a handle for subsequent ring-opening or quaternization to create antimicrobial cationic polymers [2].

Preparation of Enzyme Inhibitors

Utilized in the synthesis of pseudopeptide inhibitors, such as those targeting Ras farnesyl-protein transferase or calpain, where the constrained lactone ring mimics natural amino acid conformations while providing metabolic stability .

Related CAS

1192-20-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6305-38-0

Dates

Last modified: 08-15-2023

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